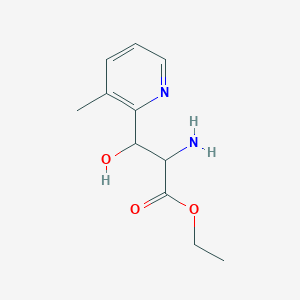

Ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate

Description

Ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate is a substituted propanoate ester featuring a pyridine ring with a methyl substituent at the 3-position and functional groups (amino, hydroxy) at the α- and β-positions of the ester backbone. For example, describes the synthesis of ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate via refluxing with malononitrile or ethyl cyanoacetate in 1,4-dioxane . Such methods may be adaptable to the target compound by modifying starting materials or reaction conditions.

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate |

InChI |

InChI=1S/C11H16N2O3/c1-3-16-11(15)8(12)10(14)9-7(2)5-4-6-13-9/h4-6,8,10,14H,3,12H2,1-2H3 |

InChI Key |

VPMXOMIJGIEBIA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C1=C(C=CC=N1)C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of the corresponding primary or secondary amine.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The compound’s hydroxyl and amino groups can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the enzyme-inhibitor complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations

Methyl esters, such as those in and , are often preferred in synthetic intermediates due to their ease of hydrolysis under basic conditions .

Pyridine Substituent Effects :

- The 3-methyl substituent on the pyridine ring in the target compound may sterically hinder electrophilic substitution reactions compared to electron-withdrawing groups (e.g., 5-fluoro in ) .

- Trifluoromethyl groups () significantly increase metabolic stability and electronegativity, which are advantageous in pharmaceutical applications .

Functional Group Reactivity: The amino and hydroxy groups in the target compound could facilitate intramolecular hydrogen bonding, stabilizing its conformation. This contrasts with cyano or pyrimidinyl groups in , which prioritize π-π stacking or dipole interactions .

Biological Activity

Ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate, a compound with a complex structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C11H16N2O3

- Molecular Weight: 224.26 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CCOC(=O)C(C(C1=C(C=CC=N1)C)O)N

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

-

Condensation Reaction:

- Reacting 3-methyl-2-pyridinecarboxaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide.

- The reaction is typically carried out in ethanol under reflux conditions.

-

Industrial Production:

- For larger-scale production, continuous flow reactors may be utilized to enhance yields and efficiency through optimized reaction conditions and catalysts.

Biological Activity

Mechanism of Action:

this compound exhibits biological activity primarily through its interaction with specific molecular targets. It may function as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate access. The presence of hydroxyl and amino groups allows for hydrogen bonding with amino acid residues in enzyme active sites, while the pyridine ring can engage in π-π interactions, stabilizing the enzyme-inhibitor complex.

Antimicrobial and Anticancer Properties:

Research indicates that this compound has potential antimicrobial and anticancer properties. Studies have shown that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. For instance, certain derivatives demonstrated better cytotoxicity and apoptosis induction compared to standard chemotherapy drugs like bleomycin .

Case Studies

-

Anticancer Activity:

A study evaluated the anticancer effects of ethyl 2-amino-3-hydroxy derivatives on Caco-2 cells, revealing significant reductions in cell viability (39.8% compared to untreated controls). This suggests that structural modifications can enhance anticancer efficacy . -

Antimicrobial Efficacy:

Compounds structurally related to ethyl 2-amino-3-hydroxy derivatives were tested against drug-resistant strains of Staphylococcus aureus and Candida species. Results indicated broad-spectrum activity against Gram-positive bacteria and fungi, highlighting the potential for developing new antimicrobial agents from these scaffolds .

Comparative Analysis

To understand the relative biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| Ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate | Lacks methyl group on pyridine | Reduced binding affinity and specificity |

| Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-2-yl)propanoate | Methyl group at different position | Altered chemical reactivity |

| Ethyl 2-amino-3-hydroxy-3-(3-chloropyridin-2-yl)propanoate | Chlorine substitution affects electronic properties | Potentially increased reactivity and antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.